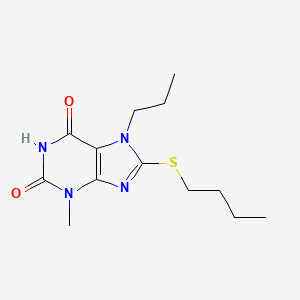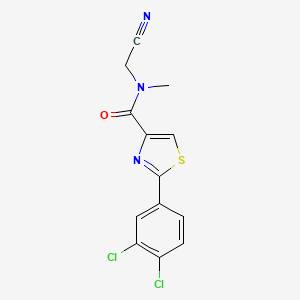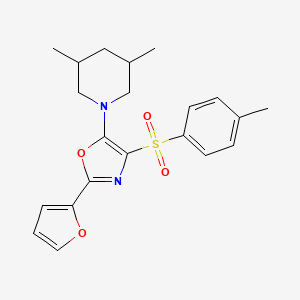![molecular formula C26H19N3O2 B2388045 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 477537-79-4](/img/structure/B2388045.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide” and similar compounds has been studied using techniques like X-ray crystal structure analysis . These studies provide insights into the optimized geometrical structure, electronic and vibrational features of the compound .Scientific Research Applications
Organic Synthesis and Chemical Properties
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide is part of studies focusing on the synthesis and thermal behavior of benzimidazole derivatives. Gaber et al. (2011) explored the thermal fragmentation and rearrangement of N-phenylbenzamide oximes, leading to the formation of benzimidazoles among other products. This process is interpreted through a free radical mechanism, suggesting potential pathways for synthesizing benzimidazole derivatives under specific conditions (Gaber, Muathen, & Taib, 2011).
Materials Science
In the realm of materials science, Butt et al. (2005) synthesized new diamines, including 2-(4-aminophenoxy)methyl-5-aminobenzimidazole, and polymerized them with various dianhydrides. This work demonstrates the utility of benzimidazole derivatives in creating polyimides with high thermal stability and solubility in organic solvents. Such materials could have applications in electronics, aerospace, and other high-performance fields (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Pharmacological Applications
Several studies have focused on the pharmacological potential of benzimidazole derivatives. For example, Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and evaluated their antimicrobial activity. This indicates the potential use of such compounds in developing new antimicrobial agents with efficacy against various bacterial and fungal strains (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers in living systems, which allows them to exhibit diverse pharmacological activities .
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are known to exhibit good bioavailability .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide. It’s worth noting that lifestyle changes including smoking, reduced physical activity, environmental factors, obesity, and sometimes for unknown reasons can influence the therapeutic potential of benzimidazole nucleus .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-26(19-9-7-13-22(17-19)31-21-11-2-1-3-12-21)27-20-10-6-8-18(16-20)25-28-23-14-4-5-15-24(23)29-25/h1-17H,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUFXMYADKJBDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide](/img/structure/B2387971.png)
![2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide](/img/structure/B2387972.png)

![2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid](/img/structure/B2387974.png)
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide](/img/structure/B2387975.png)



![6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2387982.png)
![tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2387983.png)


